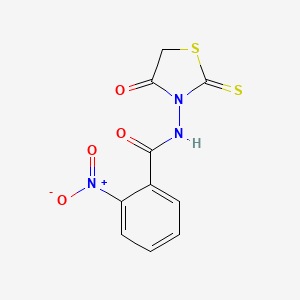![molecular formula C20H26N2OS B6027014 1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6027014.png)
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone, also known as Tianeptine, is a tricyclic antidepressant drug that was discovered in the 1960s. It is used to treat depression, anxiety, and other mood disorders. The compound has been the subject of scientific research for several years, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The exact mechanism of action of tianeptine is not fully understood. It is believed to work by modulating the glutamatergic system and increasing the uptake of serotonin. 1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has also been shown to have an effect on the opioid system, specifically the mu-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the uptake of serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Additionally, tianeptine has been shown to decrease the release of cortisol, a stress hormone.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Another advantage is that it has a relatively low toxicity and is generally well tolerated. However, one limitation is that it has a short half-life and must be administered multiple times per day. Additionally, tianeptine has been shown to have addictive potential and should be used with caution.
Orientations Futures
There are several future directions for research on tianeptine. One direction is to further explore its effects on cognitive function and neuroplasticity. Another direction is to investigate its potential as a treatment for post-traumatic stress disorder (PTSD). Additionally, there is interest in developing new compounds based on the structure of tianeptine that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone can be synthesized through a multi-step process starting from 2-chlorothiophene. The first step involves the reaction of 2-chlorothiophene with sodium hydride in dimethylformamide to produce 2-thienyllithium. The second step involves the reaction of 2-thienyllithium with 4-chlorobenzyl chloride in tetrahydrofuran to produce 4-[2-thienyl]-benzyl chloride. The third step involves the reaction of 4-[2-thienyl]-benzyl chloride with N-methylpiperidine in acetonitrile to produce 4-[2-thienyl]-benzyl-N-methylpiperidine. The final step involves the reaction of 4-[2-thienyl]-benzyl-N-methylpiperidine with ethyl chloroacetate in acetonitrile to produce this compound.
Applications De Recherche Scientifique
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, and social anxiety disorder. This compound has also been studied for its effects on cognitive function, memory, and neuroplasticity.
Propriétés
IUPAC Name |
1-[4-[[3-[benzyl(methyl)amino]piperidin-1-yl]methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-16(23)20-11-18(15-24-20)13-22-10-6-9-19(14-22)21(2)12-17-7-4-3-5-8-17/h3-5,7-8,11,15,19H,6,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEWFNNOTXCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC(C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6026932.png)
![N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]](/img/structure/B6026935.png)

![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6026947.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-phenoxypropanamide](/img/structure/B6026958.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B6026962.png)
![2-hydroxy-3-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B6026977.png)
![9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6026986.png)
amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6026990.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6027001.png)
methanone](/img/structure/B6027021.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B6027032.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6027038.png)
![4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)